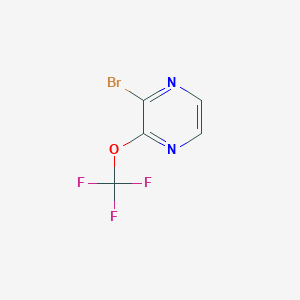

2-Bromo-3-(trifluoromethoxy)pyrazine

Description

Properties

CAS No. |

1261471-97-9 |

|---|---|

Molecular Formula |

C5H2BrF3N2O |

Molecular Weight |

242.98 g/mol |

IUPAC Name |

2-bromo-3-(trifluoromethoxy)pyrazine |

InChI |

InChI=1S/C5H2BrF3N2O/c6-3-4(11-2-1-10-3)12-5(7,8)9/h1-2H |

InChI Key |

WPDYHQBFAMMNHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(trifluoromethoxy)pyrazine can be achieved through several methods. One common approach involves the halogenation of 3-(trifluoromethoxy)pyrazine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane or acetonitrile and may be catalyzed by a Lewis acid like aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethoxy)pyrazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrazines.

Cross-Coupling Reactions: Formation of biaryl or alkyne-substituted pyrazines.

Oxidation and Reduction: Formation of hydroxylated or dehalogenated pyrazines.

Scientific Research Applications

2-Bromo-3-(trifluoromethoxy)pyrazine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

Agrochemicals: It is employed in the synthesis of agrochemical agents that protect crops from pests and diseases.

Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethoxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its target sites.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The reactivity and stability of pyrazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis:

Table 1: Substituent Effects on Pyrazine Derivatives

Key Observations:

- Bromine vs. Chlorine Reactivity : Bromine at C2 in this compound is expected to exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki) compared to chlorine in 2-chloro analogs due to weaker C-Br bonds .

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : While both groups are electron-withdrawing, -OCF₃ exhibits resonance stabilization and pseudohalogen behavior, making it more susceptible to nucleophilic displacement than -CF₃ .

- Positional Effects : The C3 position of -OCF₃ in the target compound may sterically hinder reactions at adjacent positions, unlike C5-substituted analogs like 2-Chloro-5-trifluoromethoxypyrazine .

Q & A

Basic: How can the synthesis of 2-Bromo-3-(trifluoromethoxy)pyrazine be optimized for academic research?

Answer:

Synthesis optimization requires addressing regioselectivity and stability of substituents. Key steps include:

- Nucleophilic substitution : React 3-hydroxy-2-aminopyrazine with trifluoromethylating agents (e.g., trifluoromethyl iodide) under basic conditions, followed by bromination at the C2 position using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) .

- Cross-coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with halogenated precursors. For example, 1-bromo-3-(trifluoromethoxy)benzene can couple with pyrazine derivatives under Pd(OAc)₂ catalysis, as demonstrated in analogous arylations .

- Purification : Employ column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product. Monitor reaction progress via TLC and confirm purity using (e.g., δ 7.87 ppm for pyrazine protons) .

Basic: What spectroscopic techniques are critical for characterizing electronic effects of bromo and trifluoromethoxy substituents on pyrazine?

Answer:

- UV-Vis Spectroscopy : Compare absorption spectra with unsubstituted pyrazine to assess S₁→S₂ transitions influenced by electron-withdrawing groups (CF₃O⁻) .

- : Detect trifluoromethoxy groups via characteristic shifts (δ -55 to -60 ppm) and assess electronic environment changes .

- Vibrational Spectroscopy (IR/Raman) : Identify shifts in C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretching modes to evaluate substituent interactions with the pyrazine ring .

Advanced: How do bromo and trifluoromethoxy groups influence the stability of pyrazine under catalytic conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability. Trifluoromethoxy groups may lower stability due to electron-deficient ring interactions .

- Redox Stability : Perform cyclic voltammetry (CV) in acetonitrile to evaluate resistance to oxidation. Bromo substituents can enhance redox activity, as seen in CrCl₂(pyrazine)₂ coordination polymers .

- Hydrolytic Stability : Incubate the compound in aqueous buffers (pH 3–9) and monitor degradation via HPLC. The trifluoromethoxy group is less prone to hydrolysis compared to methoxy, but bromine may facilitate nucleophilic attack under basic conditions .

Advanced: What methodologies resolve contradictions in reported reactivity of trifluoromethoxy-substituted pyrazines?

Answer:

- Systematic Substitution Studies : Compare reactivity of this compound with analogs (e.g., chloro or methoxy derivatives) in cross-coupling reactions. Track yields and byproducts to identify substituent-specific trends .

- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and frontier molecular orbitals (FMOs). For example, the LUMO of trifluoromethoxy-pyrazine is lower than methoxy analogs, explaining enhanced electrophilicity .

- Kinetic Isotope Effects (KIE) : Probe reaction mechanisms (e.g., aromatic substitution) using deuterated substrates to distinguish between radical vs. polar pathways .

Basic: How can trace amounts of this compound be quantified in complex matrices?

Answer:

- GC × GC-TOFMS : Use headspace solid-phase microextraction (HS-SPME) with a carboxen/polydimethylsiloxane fiber for preconcentration. Employ isotope dilution (e.g., -labeled internal standards) to improve accuracy .

- LC-MS/MS : Optimize a C18 column with a methanol/water gradient (0.1% formic acid). Monitor transitions like m/z 257 → 174 (C6H4BrF3N2O⁺ → CF3O-pyrazine⁺) for selective detection .

Advanced: What strategies enhance the catalytic utility of this compound in 2D coordination polymers?

Answer:

- Redox-Active Ligand Design : Coordinate the compound to transition metals (e.g., Cr(II)) to enable electron transfer. For example, CrCl₂(pyrazine)₂ exhibits high conductivity (10⁻³ S/cm) and ferrimagnetic ordering (T_c = 55 K) due to ligand-centered redox activity .

- Surface Functionalization : Conjugate pyrazine to graphite via edge-plane quinone condensation, creating graphite-conjugated pyrazines (GCPs). This enhances electrocatalytic oxygen reduction reaction (ORR) activity, tunable by substituent electrophilicity .

Basic: How do steric and electronic effects of substituents impact nucleophilic aromatic substitution (NAS) on pyrazine?

Answer:

- Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize substituent bulk. Bromine at C2 hinders NAS at C3 due to steric clash with incoming nucleophiles .

- Hammett Constants : Apply σₚ values (CF₃O: σₚ = +0.35) to predict NAS rates. Electron-withdrawing groups activate the ring for substitution but may deactivate adjacent positions .

Advanced: How can this compound be leveraged in medicinal chemistry?

Answer:

- Fragment-Based Drug Design (FBDD) : Screen for protein binding using surface plasmon resonance (SPR). Pyrazine’s nitrogen atoms often form hydrogen bonds (e.g., with kinase ATP pockets) .

- Antitubercular Activity : Synthesize imidazo[1,2-a]pyrazine derivatives via Pd-catalyzed coupling. For example, 26g (5,6-dimethyl-2-nitro-8-(3-(trifluoromethoxy)benzyl)oxy-imidazo[1,2-a]pyrazine) showed MIC = 0.5 µg/mL against M. tuberculosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.